3-(propoxymethyl)-1-propyl-1H-pyrazole
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Overview
Description
3-(propoxymethyl)-1-propyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with propoxymethyl and propyl groups. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propoxymethyl)-1-propyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1-propyl-1H-pyrazole with propoxymethyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(propoxymethyl)-1-propyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propoxymethyl group, where nucleophiles like amines or thiols replace the propoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
3-(propoxymethyl)-1-propyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(propoxymethyl)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(propoxymethyl)-1-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a propyl group.
3-(ethoxymethyl)-1-propyl-1H-pyrazole: Similar structure but with an ethoxymethyl group instead of a propoxymethyl group.
1-propyl-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a propoxymethyl group.
Uniqueness
3-(propoxymethyl)-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both propoxymethyl and propyl groups on the pyrazole ring enhances its reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-(propoxymethyl)-1-propylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-3-6-12-7-5-10(11-12)9-13-8-4-2/h5,7H,3-4,6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJMXWDJEFDZIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)COCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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